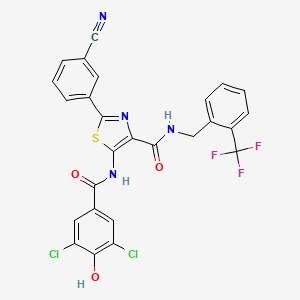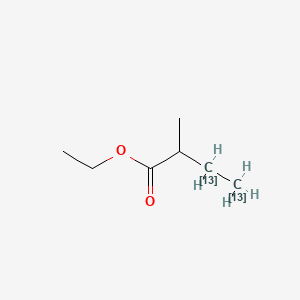
BChE-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-23 is a compound known for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. This compound has shown promise in research related to Alzheimer’s disease due to its ability to selectively inhibit BChE, which is involved in cholinergic neurotransmission .
Métodos De Preparación
The synthesis of BChE-IN-23 involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the use of 1,2,3,4-tetrahydro-9H-carbazole derivatives, which are synthesized through a series of reactions involving various reagents and conditions
Análisis De Reacciones Químicas
BChE-IN-23 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BChE-IN-23 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of BChE in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting BChE activity.
Mecanismo De Acción
BChE-IN-23 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets involved include the active site residues of BChE, which interact with the inhibitor through various non-covalent interactions .
Comparación Con Compuestos Similares
BChE-IN-23 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include:
Bambuterol: A known BChE inhibitor with different structural features.
Rivastigmine: Another BChE inhibitor used in the treatment of Alzheimer’s disease.
Pancuronium bromide: A compound with BChE inhibitory activity but different pharmacological properties
These compounds share the common feature of inhibiting BChE but differ in their chemical structures, selectivity, and therapeutic applications.
Propiedades
Fórmula molecular |
C20H19FN2O |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
9-fluoro-6-(2-phenylethyl)-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24) |
Clave InChI |
CCBXYVOCHXEAGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)





![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

